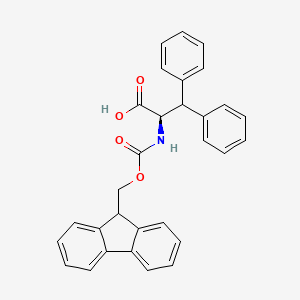

Fmoc-D-3,3-Diphenylalanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-3,3-Diphenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-D-3,3-Diphenylalanine, a key building block in modern peptide chemistry. This document details its core characteristics, applications in peptide synthesis, and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the two phenyl groups on the β-carbon atom give this molecule unique properties that are highly valued in the design of novel peptides and peptidomimetics.

| Property | Value |

| Molecular Formula | C₃₀H₂₅NO₄[1][2] |

| Molecular Weight | 463.52 g/mol [1] |

| Appearance | White to off-white solid/powder[2] |

| CAS Number | 189937-46-0[2][3] |

| Purity | ≥99% (Chiral HPLC, HPLC)[2] |

| Melting Point | 116.5-119.5 °C[4] |

| Optical Rotation | [α]²⁰/D = +21 ± 2º (c=1 in DMF)[2] |

| Solubility | Soluble in DMSO (200 mg/mL with ultrasonic assistance)[5] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[5] |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the bulky 3,3-diphenylalanine residue into a peptide chain can impart several desirable properties:

-

Enhanced Stability: The steric hindrance provided by the two phenyl groups can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[2][4]

-

Conformational Rigidity: The bulky side chain can restrict the conformational freedom of the peptide, which can be advantageous in designing peptides with specific secondary structures and high binding affinities for their biological targets.

-

Modulation of Bioactivity: The introduction of this non-natural amino acid can significantly influence the biological activity of a peptide, potentially leading to enhanced potency or altered receptor selectivity.[4]

These properties make this compound a valuable tool for medicinal chemists and drug development professionals in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[4]

Experimental Protocols

General Protocol for Incorporation of this compound in SPPS

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

1. Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for a specified period (e.g., 1 hour) to ensure optimal reaction conditions.

2. Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed to expose the free amine. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a short period (e.g., 2 x 10 minutes). The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the byproducts of the deprotection reaction.

4. Amino Acid Activation and Coupling: this compound is pre-activated to facilitate the formation of the amide bond. A common activation method involves the use of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed, typically for 1-2 hours at room temperature.

5. Washing: The resin is again thoroughly washed with DMF to remove excess reagents and byproducts.

6. Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, a common example being a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).

8. Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Analysis: The purity and identity of the final peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.

Visualizations

Logical Workflow for this compound in SPPS

Caption: General workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

References

- 1. Effect of polar amino acid incorporation on Fmoc-diphenylalanine-based tetrapeptides - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemimpex.com [chemimpex.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

Fmoc-D-3,3-Diphenylalanine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides core technical data for Fmoc-D-3,3-Diphenylalanine, a key amino acid derivative utilized in peptide synthesis. The information presented includes the chemical formula and molecular weight, which are fundamental for experimental design and execution in chemical and pharmaceutical research. This compound is a building block used in the synthesis of peptides and peptidomimetics.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its application in solid-phase peptide synthesis (SPPS).[1][3][4]

Chemical Identity and Properties

This compound is a non-natural amino acid derivative characterized by the presence of a bulky diphenyl group. This structural feature can impart unique conformational properties to peptides. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which can be readily cleaved under basic conditions, making it highly suitable for SPPS.

Data Presentation

The fundamental quantitative data for this compound is summarized in the table below for quick reference.

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₂₅NO₄ | [3][4][5][6] |

| Molecular Weight | 463.5 g/mol | [3][4][5] |

| Alternate Molecular Weight | 463.52 g/mol | [1][6] |

| Synonyms | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic acid, Fmoc-D-Dip-OH | [5] |

| CAS Number | 189937-46-0 | [2][4] |

Logical Relationship of Molecular Components

The structure of this compound consists of three primary components: the D-3,3-Diphenylalanine core, the N-terminal Fmoc protecting group, and the C-terminal carboxylic acid. The diagram below illustrates this relationship.

References

A Technical Guide to the Solubility of Fmoc-D-3,3-Diphenylalanine for Researchers and Drug Development Professionals

Introduction: Fmoc-D-3,3-Diphenylalanine is a non-natural amino acid derivative that plays a significant role in peptide synthesis and drug discovery. Its unique structure, featuring a bulky diphenylalanine moiety, can impart beneficial properties to peptides, such as increased stability against enzymatic degradation and enhanced receptor binding affinity. A thorough understanding of its solubility in various solvents is crucial for its effective use in research and development, particularly in solid-phase peptide synthesis (SPPS) and purification processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a workflow for its application in peptide synthesis.

Quantitative Solubility Data

The unique structure of this compound, characterized by the presence of two phenyl groups, is suggested to enhance its stability and solubility in certain organic solvents. However, comprehensive quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative data and provides qualitative information for other common laboratory solvents. Researchers should note that solubility can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility & Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL (431.48 mM)[1][2] | High solubility. Ultrasonic assistance may be required. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended[1][2]. |

| Dimethylformamide (DMF) | Polar Aprotic | Data not available | Generally considered a good solvent for Fmoc-protected amino acids and is widely used in solid-phase peptide synthesis[3]. An optical rotation value has been reported in DMF, implying some degree of solubility[3]. |

| Dichloromethane (DCM) | Chlorinated | Data not available | Commonly used in peptide synthesis, but some Fmoc-amino acids may have limited solubility and require the addition of DMF for complete dissolution. |

| Water | Polar Protic | Data not available | Due to the hydrophobic nature of the diphenylalanine and Fmoc groups, solubility in water is expected to be very low. |

| Methanol / Ethanol | Polar Protic | Data not available | Generally, Fmoc-protected amino acids have lower solubility in alcohols compared to polar aprotic solvents. |

| Hexane | Nonpolar | Data not available | Expected to have very low solubility due to the polar nature of the carboxylic acid and carbamate (B1207046) groups. |

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the collected supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Protocol 2: General Procedure for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general workflow for incorporating this compound into a peptide sequence using manual or automated SPPS.

Materials:

-

Appropriate solid support (resin), e.g., Rink Amide resin for a C-terminal amide.

-

This compound

-

Other required Fmoc-protected amino acids

-

Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Cold diethyl ether for precipitation

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A flowchart illustrating the key steps in Fmoc solid-phase peptide synthesis.

Logical Relationship in Fmoc Chemistry

Caption: The orthogonal protection strategy in Fmoc-SPPS.

References

An In-depth Technical Guide to Fmoc-D-3,3-Diphenylalanine: Spectroscopic Data and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Fmoc-D-3,3-diphenylalanine, a key building block in modern peptide synthesis. The document outlines experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents the data in a clear, tabular format. Additionally, a schematic for its application in solid-phase peptide synthesis (SPPS) is provided to illustrate its practical use in drug development and research.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-3,3-diphenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This protecting group is fundamental to SPPS, allowing for the stepwise and controlled assembly of peptide chains. The bulky diphenyl moiety of the amino acid can impart unique conformational constraints on the resulting peptides, making it a valuable tool for designing peptidomimetics and other structured oligomers with potential therapeutic applications. Accurate spectroscopic data is crucial for the characterization and quality control of this reagent and the peptides synthesized from it.

¹H and ¹³C NMR Spectroscopic Data

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Aromatic (Fmoc) |

| ~7.65 | d | 2H | Aromatic (Fmoc) |

| ~7.40 | t | 2H | Aromatic (Fmoc) |

| ~7.30 | m | 12H | Aromatic (Fmoc & Diphenyl) |

| ~5.50 | d | 1H | NH |

| ~4.80 | m | 1H | α-CH |

| ~4.50 | d | 1H | β-CH |

| ~4.20 | m | 3H | CH & CH₂ (Fmoc) |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | C=O (Carboxyl) |

| ~156.0 | C=O (Fmoc) |

| ~144.0 | Aromatic C (Fmoc, Quaternary) |

| ~141.5 | Aromatic C (Fmoc, Quaternary) |

| ~140.0 | Aromatic C (Diphenyl, Quaternary) |

| ~129.0 | Aromatic CH (Diphenyl) |

| ~128.0 | Aromatic CH (Fmoc) |

| ~127.5 | Aromatic CH (Diphenyl) |

| ~127.0 | Aromatic CH (Fmoc) |

| ~125.0 | Aromatic CH (Fmoc) |

| ~120.0 | Aromatic CH (Fmoc) |

| ~67.0 | CH₂ (Fmoc) |

| ~60.0 | α-C |

| ~55.0 | β-C |

| ~47.0 | CH (Fmoc) |

Experimental Protocols for NMR Spectroscopy

The following protocols are generalized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of Fmoc-protected amino acids.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent may affect the chemical shifts of labile protons (e.g., -NH and -OH).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Temperature: 25 °C.[2]

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

-

Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Temperature: 25 °C.[2]

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: A spectral width of around 200-220 ppm is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS. The Fmoc group provides a base-labile protecting group that can be removed under mild conditions, which are compatible with a wide range of peptide sequences and solid supports.

Diagram 1: Fmoc-Based Solid-Phase Peptide Synthesis Workflow

Caption: A logical workflow for the use of Fmoc-amino acids in SPPS.

Workflow Description:

-

Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the solid support. This is typically achieved using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the newly freed N-terminus. Common activating agents include carbodiimides (e.g., DIC) with additives (e.g., HOBt) or uronium/aminium salts (e.g., HBTU, HATU).

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

-

Repeat: These steps are repeated for each amino acid in the desired peptide sequence.

-

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

-

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

This systematic approach, enabled by reagents like this compound, allows for the efficient and high-purity synthesis of complex peptides for research and drug development.

References

Navigating the Safe Handling of Fmoc-D-3,3-Diphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-3,3-Diphenylalanine is a crucial building block in the synthesis of peptides and peptidomimetics, playing a significant role in drug discovery and development. Its unique diphenyl structure offers conformational constraints that are pivotal in designing novel therapeutic agents. As with any chemical compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on available data.

Section 1: Physicochemical and Hazard Profile

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₅NO₄ | [1] |

| Molecular Weight | 463.5 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Optical Rotation | [a]20/D = -24 ± 4º (c=1 in DMF) for L-isomer | [2] |

| Solubility | Soluble in DMSO | [3][4] |

Hazard Identification and Precautionary Measures

Based on the safety data for similar N-Fmoc protected amino acids, the following potential hazards and precautionary measures should be considered.[5]

| Hazard | Description | Precautionary Measures |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[5] |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | Avoid contact with skin. Wear appropriate protective gloves and clothing.[5] |

| Eye Contact | May cause eye irritation. | Wear safety glasses with side shields.[5] |

| Ingestion | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling.[5] |

Section 2: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical in mitigating risks associated with this compound.

Personal Protective Equipment (PPE)

The following diagram illustrates the essential PPE for handling this compound.

General Handling Workflow

The logical flow for safely handling this compound from receipt to disposal is outlined below.

Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound.

| Condition | Recommendation | Source |

| Powder | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. | [4] |

| In Solvent (e.g., DMSO) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [3][4][6] |

| General | Keep container tightly closed in a dry and well-ventilated place. | [5] |

Section 3: Emergency Procedures and First Aid

In the event of exposure or a spill, the following first aid measures should be taken immediately.[5]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Flush eyes with water as a precaution. Consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

For firefighting, use a carbon dioxide or dry chemical extinguisher for small fires and water spray, fog, or foam for large fires. Firefighters should wear self-contained breathing apparatus.[5]

Section 4: Experimental Protocols for Safety Assessment

While specific toxicity studies on this compound are not detailed in the available literature, a general methodology for assessing the cytotoxicity of related compounds, such as Fmoc-diphenylalanine hydrogels, can be adapted. Research has indicated that the dissolution and degradation products of these hydrogels can induce necrosis in vitro at high concentrations.[7][8]

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a framework for evaluating the cytotoxic effects of this compound on cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, Caco-2)

-

Cell culture medium and supplements

-

This compound

-

DMSO (for stock solution preparation)

-

96-well cell culture plates

-

MTT or similar viability assay kit

-

Plate reader

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include appropriate controls (medium only, vehicle control with DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

-

Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

The following diagram illustrates the experimental workflow for a typical in vitro cytotoxicity assessment.

Section 5: Disposal Considerations

All waste materials, including unused compounds and contaminated labware, should be disposed of in accordance with local, state, and federal regulations. The compound should be placed in a suitable, sealed container for disposal.[5]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be trained in safe handling procedures and have access to the most current safety information. Always consult the specific SDS provided by the supplier before handling any chemical.

References

- 1. This compound | C30H25NO4 | CID 7020786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Fmoc-D-3,3-Diphenylalanine mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Fmoc-D-3,3-Diphenylalanine in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-natural amino acid derivative that has garnered interest in the field of medicinal chemistry and materials science. Characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a geminal diphenyl substitution on the β-carbon, this molecule serves as a versatile building block for the synthesis of peptides with unique structural and functional properties. While direct modulation of specific signaling pathways by this compound as a standalone agent is not extensively documented, its incorporation into peptides and its inherent physicochemical properties give rise to distinct biological activities. This guide delineates the core mechanisms of action of this compound and its better-studied L-enantiomer, Fmoc-L-3,3-diphenylalanine (Fmoc-FF), focusing on their roles in drug design, cytotoxicity, and antimicrobial applications.

The primary biological relevance of Fmoc-diphenylalanine derivatives stems from two key areas: their use as structural elements in peptide-based therapeutics to enhance stability and target affinity[1][2][3], and the self-assembly of these molecules into supramolecular structures like hydrogels, which have significant interactions with biological systems[4][5][6]. A crucial aspect of their biological action, particularly at higher concentrations or upon degradation of their self-assembled structures, is the induction of necrotic cell death[7][8][9][10][11].

Role in Peptide Synthesis and Drug Design

This compound is primarily utilized in solid-phase peptide synthesis (SPPS)[1][2]. The bulky diphenylalanine moiety imparts significant steric hindrance, which can be leveraged to create peptides with constrained conformations. This conformational rigidity can lead to enhanced binding affinity and selectivity for specific biological targets[3]. Furthermore, the incorporation of this non-natural amino acid can increase the proteolytic stability of peptides, a critical attribute for enhancing their bioavailability and therapeutic potential[1][3]. It is also employed in the synthesis of peptidomimetics and for studying peptide-protein interactions[12]. The D-configuration is particularly useful for creating peptides that are resistant to degradation by endogenous proteases.

Cytotoxic Mechanism of Action: Induction of Necrosis

A significant body of research on the biological effects of Fmoc-diphenylalanine, particularly the L-form (Fmoc-FF), has focused on the cytotoxicity of its self-assembled hydrogels and their degradation products. At high concentrations, the dissolution or degradation of these hydrogels leads to cell death primarily through necrosis[7][8][10][11].

Overview of the Necrotic Pathway

Unlike apoptosis, which is a programmed and immunologically silent form of cell death, necrosis is a lytic and pro-inflammatory process. It is characterized by the swelling of organelles, loss of plasma membrane integrity, and the release of intracellular contents into the surrounding tissue[13]. Studies have shown that leachates from Fmoc-FF hydrogels induce necrosis in various cell lines, including human cervical cancer (HeLa), human colorectal cancer (Caco-2), and human gingival fibroblasts (HGF-1)[9][10]. The cytotoxic effect is dependent on the concentration of the dissolved gelator and the duration of exposure[7][8].

Quantitative Data on Cytotoxicity

The following table summarizes the quantitative data on the cytotoxicity of Fmoc-FF hydrogel leachates from a key study.

| Cell Line | Leaching Time (hours) | Exposure Time (hours) | Cell Viability (%) | p-value | Reference |

| HeLa | 24 | 24 | ~95 | >0.05 | [7] |

| 96 | 24 | ~60 | <0.0001 | [7] | |

| Caco-2 | 24 | 24 | ~100 | >0.05 | [7] |

| 96 | 24 | ~55 | <0.0001 | [7] | |

| HGF-1 | 24 | 24 | ~100 | >0.05 | [7] |

| 96 | 24 | ~70 | <0.0005 | [7] |

Note: The study cited primarily investigated Fmoc-L-diphenylalanine (Fmoc-FF). The cytotoxic effects of this compound may vary.

Experimental Protocols

-

Stock Solution Preparation: Dissolve 10 mg of Fmoc-FF in 1 mL of water with the addition of 40 µL of 1 M NaOH. Use vortexing and sonication until a homogenous solution is obtained[7].

-

Gel Formation: Transfer 120 µL of the stock solution into a cell culture insert within a 24-well plate. Add 400 µL of 1 M HCl to the well outside the insert to induce gelation via a pH switch. Allow the gel to form for 1 hour[7].

-

Leachate Collection: After the desired leaching time (e.g., 24, 48, 72, or 96 hours), collect the medium from the well, which contains the dissolution and degradation products of the hydrogel[7].

-

Cell Seeding: Seed cells (e.g., HeLa, Caco-2, HGF-1) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to the collected hydrogel leachates for the desired duration (e.g., 24, 48, 72, or 96 hours)[7].

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

Cell Staining: After treatment with hydrogel leachates, stain the cells with a mixture of Hoechst 33342 (HO) and Propidium Iodide (PI).

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Interpretation:

-

Live cells: Blue fluorescence (HO staining of the nucleus) with intact morphology.

-

Apoptotic cells: Bright blue, condensed, or fragmented chromatin (pyknosis/karyorrhexis).

-

Necrotic cells: Pink/red fluorescence (PI staining of the nucleus) due to loss of membrane integrity[7].

-

Visualization of Experimental Workflow

Caption: Workflow for assessing the cytotoxic effects of Fmoc-diphenylalanine hydrogel leachates.

Antimicrobial Activity

Derivatives of diphenylalanine have also been investigated for their antimicrobial properties. Self-assembled diphenylalanine nanostructures can exhibit antibacterial activity, proposedly through the disruption of the bacterial cell membrane[14]. This mechanism involves the physical interaction of the nanostructures with the cell envelope, leading to increased permeability and ultimately cell lysis. While this has been demonstrated for diphenylalanine-based structures, further research is needed to specifically elucidate the antimicrobial efficacy and mechanism of this compound.

Signaling Pathways

Currently, there is a lack of direct evidence demonstrating that this compound, as an independent molecule, specifically targets and modulates intracellular signaling pathways in the manner of a classical enzyme inhibitor or receptor agonist/antagonist. Its biological effects appear to be primarily driven by its incorporation into larger peptide structures or the physicochemical consequences of its self-assembly and subsequent cytotoxicity.

The diagram below illustrates the logical relationship leading to the observed necrotic cell death.

Caption: Proposed mechanism of Fmoc-diphenylalanine-induced necrosis.

Conclusion

The mechanism of action of this compound in biological systems is multifaceted and context-dependent. While it serves as a valuable component in the design of stable and potent peptide therapeutics, its intrinsic ability to self-assemble and the subsequent cytotoxicity of its soluble forms define its direct biological impact. The primary mechanism of cell death induced by high concentrations of dissolved Fmoc-diphenylalanine is necrosis, driven by the disruption of cell membrane integrity. Future research is warranted to explore potential specific molecular targets and to further characterize the antimicrobial properties of this and related compounds. This understanding is crucial for the development of safe and effective biomaterials and therapeutics based on this unique amino acid derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro - Biomaterials Science (RSC Publishing) DOI:10.1039/C4BM00244J [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. Fmoc-3,3-diphenyl-L-alanine [myskinrecipes.com]

- 13. Crashing the computer: apoptosis vs. necroptosis in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-D-3,3-Diphenylalanine Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) is an unnatural amino acid derivative increasingly utilized in peptide synthesis to introduce unique structural constraints and enhance biological activity.[1] The presence of two phenyl groups on the β-carbon atom imparts significant steric hindrance, which can pose considerable challenges during solid-phase peptide synthesis (SPPS).[2][3] Incomplete coupling reactions can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield.[4]

These application notes provide a comprehensive guide to the effective coupling of this compound, offering optimized protocols and a comparison of common coupling reagents to assist researchers in overcoming the synthetic hurdles associated with this sterically hindered amino acid.

Challenges in Coupling this compound

The primary challenge in the incorporation of Fmoc-D-Dpa into a growing peptide chain is the steric bulk of the diphenylmethyl group at the β-position. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, thereby slowing down the rate of amide bond formation.[2][3] Standard coupling protocols that are efficient for common amino acids may prove inadequate for Fmoc-D-Dpa, leading to low coupling yields.[3]

Optimization of Coupling Protocols

To achieve high coupling efficiency with this compound, several parameters of the standard SPPS protocol can be optimized:

-

Choice of Coupling Reagent: The selection of a highly reactive coupling reagent is crucial. Aminium/uronium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides for sterically hindered amino acids.[5][6][7]

-

Reaction Time: Extending the coupling reaction time can help drive the reaction to completion.[4]

-

Temperature: Performing the coupling at elevated temperatures, for instance using microwave-assisted peptide synthesizers, can increase the reaction rate.[8] However, care must be taken to avoid racemization.

-

Double Coupling: A common and effective strategy is to perform the coupling step twice (double coupling) with a fresh portion of activated amino acid and coupling reagents.

-

Solvent Selection: The choice of solvent can influence the swelling of the resin and the solubility of the reactants. A mixture of DMF and DCM is often employed.

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent Class | Reagent | Additive | Typical Coupling Time (min) | Estimated Efficiency for Hindered Residues (%) | Key Considerations |

| Carbodiimide | DIC | HOBt | 60 - 120 | 95 - 98 | Cost-effective, but slower reaction rates and potential for N-acylurea formation.[4] |

| Aminium/Uronium Salt | HBTU | - | 30 - 60 | 98 - 99.5 | Fast and efficient, but can lead to guanidinylation of the N-terminus if used in excess.[4][5] |

| Aminium/Uronium Salt | HATU | - | 15 - 60 | >99 | Highly reactive and fast, often preferred for difficult couplings.[6] Less epimerization.[6] |

| Aminium/Uronium Salt | HCTU | - | 30 - 60 | 98 - 99.5 | High coupling efficiency, comparable to HATU, and more cost-effective.[5] |

| Phosphonium Salt | PyBOP | - | 30 - 60 | 98 - 99.5 | Efficient with minimal side reactions. By-products are water-soluble, simplifying purification.[7] |

| Immonium/Uronium Salt | COMU | - | 15 - 60 | >99 | Safer alternative to benzotriazole-based reagents, highly efficient.[6] |

Experimental Protocols

The following protocols are designed to provide a starting point for the successful incorporation of this compound into a peptide sequence.

Protocol 1: Standard Coupling of this compound using HBTU

This protocol outlines a standard single coupling procedure using the widely adopted HBTU reagent.

-

Resin Swelling: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin. Agitate the mixture at room temperature for 10 minutes. Repeat the deprotection step with fresh piperidine solution for another 10 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1 minute to pre-activate the amino acid.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After the coupling reaction, drain the coupling solution and wash the resin extensively with DMF and then DCM to remove excess reagents and byproducts.

Protocol 2: Double Coupling of this compound for Difficult Sequences

If the Kaiser test after the first coupling indicates incomplete reaction (blue beads), a second coupling is recommended.

-

First Coupling: Follow steps 1-7 of Protocol 1.

-

Washing: After the first coupling, wash the resin with DMF (3 times).

-

Second Coupling: Repeat the amino acid activation (step 4 of Protocol 1) and the coupling reaction (step 5 of Protocol 1) with fresh reagents.

-

Monitoring and Washing: Repeat the monitoring and washing steps (steps 6 and 7 of Protocol 1).

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis of a sequence containing a sterically hindered amino acid like this compound.

Caption: General workflow for a coupling cycle in SPPS.

Conclusion

The successful incorporation of the sterically demanding this compound into peptide sequences is achievable with careful optimization of the solid-phase synthesis protocol. The selection of a potent coupling reagent, such as HATU or COMU, combined with strategies like extended reaction times or double coupling, is paramount. The protocols and comparative data presented in these application notes provide a solid foundation for researchers to efficiently synthesize peptides containing this valuable non-canonical amino acid, thereby facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for Fmoc-D-3,3-Diphenylalanine in Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) in the design and discovery of novel peptide and peptidomimetic therapeutics. The unique structural features of D-3,3-Diphenylalanine, a non-canonical amino acid, offer significant advantages in overcoming common challenges in peptide-based drug development.[1]

Introduction to this compound

This compound is a derivative of the amino acid alanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and two phenyl groups on the β-carbon.[2] The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[3] The bulky and hydrophobic nature of the diphenylalanine moiety imparts unique conformational constraints and properties to peptides, making it a valuable tool for medicinal chemists.[4] The D-configuration of the amino acid provides resistance to proteolytic degradation, a critical attribute for enhancing the in vivo stability of peptide drugs.[5]

Key Applications in Drug Design and Discovery

2.1. Enhancing Metabolic Stability and Bioavailability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-3,3-Diphenylalanine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases.[5] This increased stability leads to a longer plasma half-life and improved bioavailability of the therapeutic peptide.

2.2. Modulating Peptide Conformation and Binding Affinity

The two phenyl groups of D-3,3-Diphenylalanine introduce significant steric bulk, which can be strategically employed to induce specific secondary structures, such as β-turns or helical conformations, in a peptide chain.[6] This conformational rigidity can pre-organize the peptide into a bioactive conformation that is optimal for binding to its biological target, thereby enhancing binding affinity and specificity. The aromatic nature of the phenyl groups can also facilitate π-π stacking interactions with aromatic residues in the binding pocket of a target protein, further contributing to binding affinity.[7]

2.3. Targeting Protein-Protein Interactions (PPIs)

Protein-protein interactions are crucial for many cellular processes, and their dysregulation is often implicated in disease.[8] The large and often flat surfaces of PPI interfaces make them challenging targets for traditional small molecule drugs. Peptides and peptidomimetics, however, can be designed to mimic one of the protein partners and disrupt the interaction. The incorporation of bulky and conformationally constraining amino acids like D-3,3-Diphenylalanine is a key strategy in the design of potent PPI inhibitors.[9]

Table 1: Examples of Quantitative Data for Inhibitors of the p53-MDM2 Pathway

| Compound/Peptide | Target(s) | Binding Affinity (Kd or Ki) | Assay Method |

| DPMI-α (D-peptide) | MDM2 | 219 nM (Ki) | Not Specified |

| DPMI-γ (D-peptide) | MDM2 | 53 nM (Ki) | Not Specified |

| P5 (Phenylalanine-derived) | MDM2 | 46 nM (Kd) | Surface Plasmon Resonance |

| P5 (Phenylalanine-derived) | MDMX | 576 nM (Kd) | Surface Plasmon Resonance |

(Note: The peptides listed in this table do not contain D-3,3-Diphenylalanine but serve as examples of potent peptide-based inhibitors targeting a protein-protein interaction.)[5][10]

2.4. Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. The incorporation of unnatural amino acids like D-3,3-Diphenylalanine is a cornerstone of peptidomimetic design.[3] By replacing natural amino acids with D-Dpa, researchers can create novel molecular scaffolds with enhanced stability, receptor selectivity, and therapeutic efficacy.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-3,3-Diphenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing D-3,3-Diphenylalanine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

This compound (Fmoc-D-Dpa-OH)

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Place the Fmoc-Rink Amide resin in the reaction vessel and wash with DMF (3 x 5 mL for 10 min each) to swell the resin.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF (5 mL) for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

-

Coupling of the First Amino Acid (excluding D-Dpa):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (absence of free amines). If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3 x 5 mL).

-

-

Incorporation of this compound:

-

Due to the steric bulk of D-Dpa, a longer coupling time and/or double coupling may be necessary.[6]

-

Activate Fmoc-D-Dpa-OH as described in step 3.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate for at least 4 hours, or overnight if necessary.

-

Perform a Kaiser test. If incomplete, drain the solution, wash with DMF, and perform a second coupling with a fresh solution of activated Fmoc-D-Dpa-OH for 2-4 hours.

-

Wash the resin with DMF (5 x 5 mL).

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent bulky residues) for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Peptide Purification and Analysis

Materials:

-

Crude peptide

-

Water with 0.1% TFA (Mobile Phase A)

-

Acetonitrile with 0.1% TFA (Mobile Phase B)

-

RP-HPLC system with a C18 column

-

Lyophilizer

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis of Purity:

-

Analyze the collected fractions by analytical RP-HPLC to determine their purity.

-

Pool the fractions with the desired purity (typically >95%).

-

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

-

Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should correspond to the calculated theoretical mass.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of Fmoc-D-Dpa in drug design.

References

- 1. peptide.com [peptide.com]

- 2. Utilizing graph machine learning within drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Interaction Proteomics of Neurodegenerative Disease Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine for Peptide-Based Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have emerged as a versatile class of biomaterials for a wide range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3] Among these, the N-terminally protected fluorenylmethoxycarbonyl (Fmoc) dipeptides are of significant interest due to their simple structure and ability to form stable hydrogels under physiological conditions.[3][4] This document provides detailed application notes and protocols for the use of Fmoc-D-3,3-Diphenylalanine in the creation of peptide-based hydrogels.

The use of the D-enantiomer of 3,3-Diphenylalanine offers a significant advantage over its L-counterpart by providing resistance to enzymatic degradation by proteases.[5] This enhanced stability is crucial for in vivo applications where prolonged therapeutic effect and structural integrity of the hydrogel scaffold are required. While the self-assembly is driven by the same principles of β-sheet formation and π-π stacking of the Fmoc groups, the chirality of the amino acid can influence the final mechanical properties of the hydrogel.[6]

These hydrogels are formed through the self-assembly of the this compound monomers into a three-dimensional network of nanofibers that can entrap a large amount of water, forming a gel.[4][7] The gelation process can be triggered by a change in pH or solvent composition.[8][9] The resulting hydrogels are biocompatible and their mechanical properties can be tuned by varying the peptide concentration and the gelation conditions.[1]

Data Presentation

Table 1: Typical Mechanical Properties of Fmoc-Dipeptide Hydrogels

| Parameter | Value Range | Method of Measurement | Notes |

| Storage Modulus (G') | 1 - 100 kPa | Oscillatory Rheology | Varies with peptide concentration and gelation method.[1] |

| Critical Gelation Concentration (CGC) | 0.1 - 1.0 wt% | Vial Inversion Test / Rheology | Dependent on solvent and pH. |

| Fiber Diameter | 10 - 50 nm | Transmission Electron Microscopy (TEM) | Self-assembled nanofibers form the hydrogel network.[9] |

Table 2: Drug Release Kinetics from Fmoc-Dipeptide Hydrogels

| Drug Model | Release Profile | Release Mechanism | Reference |

| Indomethacin (IDM) | Biphasic: Initial burst followed by sustained release | Initial hydrogel erosion followed by diffusion-controlled release | [10] |

| Doxorubicin (DOX) | Sustained Release | Diffusion from the hydrogel matrix | [11][12] |

Experimental Protocols

Protocol 1: Hydrogel Formation via pH Switch Method

This protocol describes the formation of a hydrogel by lowering the pH of an aqueous solution of this compound.

Materials:

-

This compound powder

-

Deionized water

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Glucono-δ-lactone (GdL)

Procedure:

-

Weigh the desired amount of this compound powder to prepare a stock solution (e.g., 10 mg/mL).

-

Add deionized water to the powder.

-

Slowly add 0.1 M NaOH solution dropwise while gently stirring until the peptide is completely dissolved, and the solution becomes clear. The pH of the solution should be around 10-11.

-

To induce gelation, add a calculated amount of GdL to the peptide solution. The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution.[4]

-

Gently swirl the solution to ensure uniform mixing of the GdL.

-

Allow the solution to stand undisturbed at room temperature. Gelation should occur within a few hours to overnight, depending on the concentration of GdL and peptide.

-

Confirm gel formation by inverting the vial; a stable gel will not flow.[13]

Protocol 2: Hydrogel Formation via Solvent Switch Method

This method involves dissolving the peptide in an organic solvent and then adding an aqueous solution to trigger self-assembly and gelation.[9]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

-

Gently warm the solution if necessary to fully dissolve the peptide.

-

In a separate vial, place the desired volume of PBS buffer.

-

Slowly inject the this compound/DMSO stock solution into the PBS buffer with gentle agitation.

-

The final concentration of the peptide should be above its critical gelation concentration (typically 0.1-1.0 wt%).

-

Allow the mixture to stand at room temperature. Hydrogel formation is typically rapid (within minutes).

-

Confirm gel formation by the vial inversion test.

Protocol 3: Encapsulation and In Vitro Release of a Hydrophobic Drug

This protocol describes the loading of a model hydrophobic drug, Indomethacin (IDM), into the hydrogel and studying its release profile.[10]

Materials:

-

This compound hydrogel (prepared as in Protocol 1 or 2)

-

Indomethacin (IDM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

Procedure:

Drug Encapsulation:

-

During the hydrogel preparation (either method), add the desired amount of IDM to the initial peptide solution before triggering gelation. For the solvent switch method, IDM can be co-dissolved with the peptide in DMSO.

-

Proceed with the gelation protocol as described above. The drug will be physically entrapped within the nanofiber network of the hydrogel.

In Vitro Drug Release:

-

Place a known amount of the drug-loaded hydrogel into a vial.

-

Carefully add a known volume of pre-warmed PBS (37°C) on top of the hydrogel to act as the release medium.

-

Incubate the vial at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the appropriate wavelength for IDM (around 320 nm).[10]

-

Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Caption: Workflow for hydrogel formation using pH and solvent switch methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]

- 3. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the antimicrobial activity of peptide hydrogel systems: current and future perspectives - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00839K [pubs.rsc.org]

- 6. [PDF] Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine in the Synthesis of Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine is a non-natural, sterically hindered amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its unique diphenylmethyl side chain introduces significant conformational constraints into peptide backbones, making it a powerful tool for the design and synthesis of peptides with enhanced stability, receptor affinity, and specific secondary structures. The incorporation of this bulky residue can influence the peptide's conformational properties and its interactions with biological targets.[2] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into constrained peptides, with a focus on overcoming the challenges associated with its steric bulk.

The ghrelin receptor (GHSR1a) serves as a relevant example of a target for such constrained peptides. This G protein-coupled receptor (GPCR) exhibits high constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[3][4] Peptides containing D-amino acids have been identified as inverse agonists of the ghrelin receptor, capable of reducing this basal signaling.[4] The synthesis of such peptides often relies on robust SPPS methodologies to incorporate non-standard amino acids.

Key Applications

The incorporation of this compound into peptide sequences is particularly beneficial for:

-

Inducing stable secondary structures: The bulky diphenylmethyl group restricts the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures such as β-turns and helical motifs.

-

Enhancing proteolytic stability: The non-natural D-configuration and the sterically shielding side chain can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life.

-

Improving receptor binding affinity and selectivity: The rigidified conformation can lead to a more precise fit into receptor binding pockets, enhancing affinity and selectivity for the target.[2]

-

Developing peptide-based therapeutics: These constrained peptides are promising candidates for drug development, particularly as enzyme inhibitors and modulators of GPCRs.[1]

Experimental Protocols

The primary challenge in incorporating this compound is overcoming the steric hindrance of its bulky side chain, which can lead to incomplete coupling reactions. The following protocols are optimized to address this challenge.

Materials and Reagents

-

This compound

-

Rink Amide MBHA resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis

This protocol outlines the manual synthesis of a peptide containing D-3,3-Diphenylalanine on a Rink Amide resin.

1. Resin Swelling and Fmoc Deprotection:

- Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

- Drain the DMF and add a 20% piperidine in DMF solution.

- Agitate for 5 minutes, drain, and add a fresh 20% piperidine in DMF solution.

- Agitate for an additional 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

2. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to resin loading), and OxymaPure (3 equivalents) in DMF.

- Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for a minimum of 4 hours at room temperature. For this sterically hindered amino acid, extended coupling times (up to 24 hours) or double coupling may be necessary to ensure complete reaction.

- To perform a double coupling, drain the coupling solution after the initial 4 hours, wash with DMF (3x), and repeat the coupling step with a freshly prepared activated amino acid solution.

3. Monitoring Coupling Efficiency:

- After the coupling step, wash the resin with DMF.

- Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

4. Capping (Optional):

- If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups to prevent the formation of deletion sequences.

- Treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% pyridine (B92270) in DMF for 30 minutes.

- Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

- Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence. Standard coupling times (1-2 hours) can typically be used for less sterically hindered amino acids.

6. Cleavage and Deprotection:

- Wash the fully assembled peptide-resin with DCM and dry under vacuum.

- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like tryptophan or methionine, consider adding 2.5% DTT.

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide pellet under vacuum.

7. Purification:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).

- Collect fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize to obtain the pure peptide.

Quantitative Data

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The use of more potent activating agents is crucial for achieving high coupling efficiencies.

| Coupling Reagent Combination | Relative Reactivity Order | Suitability for Hindered Couplings | Reference |

| DIC / OxymaPure | High | Recommended | [5] |

| HATU / HOAt | Very High | Highly Recommended | [1] |

| HBTU / HOBt | Moderate | May require double coupling or extended reaction times | [6] |

| DIC / HOBt | Moderate | May require double coupling or extended reaction times | [1] |

Note: Quantitative yields for the specific incorporation of this compound are sequence-dependent and should be determined empirically for each synthesis.

Visualizations

Experimental Workflow for SPPS

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Ghrelin Receptor Signaling and Inverse Agonism

Caption: Ghrelin receptor signaling and the mechanism of inverse agonism.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Incorporation of Fmoc-D-3,3-Diphenylalanine into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-diphenylalanine (Fmoc-D-Dpa) is a non-proteinogenic amino acid characterized by the presence of two phenyl groups on its β-carbon. This unique structural feature imparts significant steric bulk, which can be leveraged in peptide and peptidomimetic design to enforce specific conformations, enhance proteolytic stability, and modulate biological activity.[1][2] The incorporation of D-Dpa into peptide sequences is a valuable strategy in drug discovery for creating novel therapeutics with improved pharmacological profiles.[1][2]

However, the considerable steric hindrance posed by the diphenylmethyl group presents challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[3][4] This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS, addressing the challenges associated with sterically hindered amino acids.

Data Presentation

The successful incorporation of sterically demanding amino acids like Fmoc-D-Dpa is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes expected coupling efficiencies for Fmoc-D-Dpa with various activators. These values are representative and may vary depending on the specific peptide sequence and synthetic context.

| Coupling Reagent | Activation Method | Typical Coupling Time | Expected Coupling Efficiency (%) | Key Considerations |

| HATU/DIPEA | In-situ aminium salt formation | 1 - 4 hours | > 95% | Highly efficient for sterically hindered residues. Pre-activation is recommended.[4][5] |

| HBTU/DIPEA | In-situ aminium salt formation | 2 - 6 hours | 90 - 95% | A common and effective choice, though may be slightly less potent than HATU for highly hindered couplings.[5] |

| PyBOP/DIPEA | In-situ phosphonium (B103445) salt formation | 2 - 6 hours | 90 - 95% | Another robust option for difficult couplings.[5] |

| DIC/HOBt | Carbodiimide activation | 4 - 12 hours | 70 - 85% | Less efficient for sterically hindered amino acids; may require double coupling and extended reaction times.[4] |

Experimental Protocols

This section outlines a detailed methodology for the manual incorporation of this compound into a peptide sequence on a solid support. The protocol is based on standard Fmoc/tBu strategy.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Coupling Reagent: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

-

Washing Solvents: Isopropyl alcohol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Anhydrous diethyl ether (cold)

Step 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes and drain.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Step 3: Coupling of this compound

Due to the steric hindrance of Fmoc-D-Dpa, a potent coupling reagent such as HATU is recommended.[4][5]

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

-